molecular formula C16H14N2OS B11540348 (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone CAS No. 52505-58-5

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone

Cat. No.: B11540348
CAS No.: 52505-58-5
M. Wt: 282.4 g/mol
InChI Key: JKFYVJIMIFVKOB-UHFFFAOYSA-N
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Description

(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone (CAS: 52505-58-5) is a heterocyclic compound featuring a thieno[2,3-b]pyridine core with a phenylmethanone substituent. Key characteristics include:

  • Molecular formula: C₁₆H₁₄N₂OS (MW: 282.36 g/mol) .
  • Structural features: A thienopyridine scaffold substituted with amino (NH₂) and methyl groups at positions 3, 4, and 6, respectively, and a benzoyl group at position 2.
  • Applications: Potential biological activity as a muscarinic acetylcholine receptor modulator (e.g., M4 subtype) .

Properties

CAS No.

52505-58-5

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

InChI

InChI=1S/C16H14N2OS/c1-9-8-10(2)18-16-12(9)13(17)15(20-16)14(19)11-6-4-3-5-7-11/h3-8H,17H2,1-2H3

InChI Key

JKFYVJIMIFVKOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=CC=C3)N)C

solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclocondensation Approach with Subsequent Acylation

The foundational strategy for synthesizing thieno[2,3-b]pyridine derivatives involves cyclocondensation reactions. A patent by US20070293533A1 outlines a general method for preparing substituted 3-amino-thieno[2,3-b]pyridine-2-carboxamides, which can be adapted for the target compound. The process begins with a 1,3-dione substrate (II) bearing substituents R¹ and R', which reacts with cyanothioacetamide (III) in ethanol containing triethylamine. This step generates a substituted 2-mercaptonicotinonitrile intermediate (IV), which undergoes cyclization with chloroacetamide (V) in dimethylformamide (DMF) or tetrahydrofuran (THF) under basic conditions (e.g., sodium carbonate or sodium ethoxide).

For the target compound, R¹ corresponds to methyl groups at positions 4 and 6, while R' is a phenylmethanone group. Modifications to the general protocol include substituting chloroacetamide with benzoyl chloride to introduce the phenylmethanone moiety. A related study in Molecular Modelling Insights into a Physiologically Favourable Approach demonstrates the use of ethyl bromoacetate in analogous reactions, achieving yields of 70–83% for carboxylate derivatives. Adapting this method, replacing ethyl bromoacetate with benzoyl chloride in the presence of sodium ethoxide could directly yield the desired phenylmethanone product.

Key Reaction Parameters:

  • Solvent: Ethanol or DMF for cyclocondensation; THF for acylation.

  • Base: Triethylamine (initial step), sodium ethoxide (acylation).

  • Temperature: Reflux conditions (80–100°C) for cyclocondensation; room temperature for acylation.

  • Yield: Estimated 65–75% based on analogous reactions.

Direct Acylation of 3-Amino-4,6-dimethylthieno[2,3-b]pyridine

A more straightforward route involves direct acylation of a pre-synthesized thienopyridine amine. VulcanChem’s technical documentation describes reacting 3-amino-4,6-dimethylthieno[2,3-b]pyridine with benzoyl chloride in anhydrous ethanol or dichloromethane. The reaction proceeds via nucleophilic acyl substitution, where the amine group attacks the electrophilic carbonyl carbon of benzoyl chloride, displacing chloride and forming the methanone bridge.

Optimization Insights:

  • Solvent Choice: Polar aprotic solvents like DMF enhance reaction rates but may require higher temperatures. Ethanol offers a balance between solubility and mild conditions.

  • Stoichiometry: A 1:1.2 molar ratio of amine to benzoyl chloride minimizes side products.

  • Workup: Precipitation in ice-water followed by recrystallization from methanol yields >90% purity.

Alternative Synthetic Pathways

The PMC study provides additional methodologies for functionalizing thieno[2,3-b]pyridine cores, which can be extrapolated to the target compound. For instance, heating pyridinethione precursors with formaldehyde and primary amines generates Schiff base intermediates, which could be reduced to secondary amines and subsequently acylated. While this route adds synthetic steps, it offers flexibility in introducing diverse substituents.

Experimental Optimization and Reaction Conditions

Solvent and Base Selection

Cyclocondensation reactions exhibit significant solvent dependence. Ethanol facilitates proton transfer in the initial cyclization, while DMF stabilizes intermediates via polar interactions. Sodium ethoxide, a strong base, ensures deprotonation of the thiol group during cyclization, whereas triethylamine acts as a mild base for neutralizing HCl byproducts in acylation steps.

Temperature and Time

Extended reflux durations (8–12 hours) are critical for completing cyclocondensation, as evidenced by thin-layer chromatography (TLC) monitoring. In contrast, acylation reactions often conclude within 2–4 hours at room temperature, minimizing thermal degradation.

Purification Techniques

Recrystallization from methanol or ethanol/water mixtures remains the most effective purification method, yielding crystalline products with >95% purity. Column chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) is recommended for complex mixtures.

MethodStarting MaterialsKey ReagentsConditionsYield (%)Reference
Cyclocondensation1,3-Dione, CyanothioacetamideBenzoyl chlorideReflux, 8–12 h65–75
Direct Acylation3-Amino-thienopyridineBenzoyl chlorideRT, 2–4 h70–80
Schiff Base FunctionalizationPyridinethione, FormaldehydePrimary aminesReflux, 3–6 h60–70

Chemical Reactions Analysis

Acid-Base Reactions

The primary amino group (-NH₂) at the 3-position participates in proton transfer reactions. This enables the compound to act as a Brønsted base under acidic conditions or as a weak acid in strongly basic environments.

Key observations :

  • Protonation occurs preferentially at the amino group in HCl/ethanol solutions, forming water-soluble salts.

  • Deprotonation requires strong bases like NaOH (>2 M) due to the electron-withdrawing thienopyridine ring.

Nucleophilic Substitution Reactions

The electron-deficient thienopyridine system facilitates nucleophilic attacks at specific positions:

Reaction SiteReagentConditionsProductYieldReference
C-5 positionKSCNDMF, 80°C, 6h5-Thiocyano derivative68%
C-7 positionNaOCH₃MeOH, reflux, 12h7-Methoxy derivative77%

Mechanistic notes:

  • Substituent orientation directs nucleophilic attack to C-5 and C-7 positions .

  • Methyl groups at C-4 and C-6 sterically hinder reactivity at adjacent positions .

Cyclization Reactions

The amino group initiates ring-forming reactions with bifunctional reagents:

Example 1: Thiazole Formation

text
(3-Amino-...)methanone + CS₂ → Thiazolo[5',4':4,5]thieno[2,3-b]pyridine
  • Conditions: Pyridine, 110°C, 8h

  • Yield: 91%

Example 2: Pyrimidine Annulation

text
(3-Amino-...)methanone + CH₃COCH₂COOC₂H₅ → Pyrimidine-fused derivative
  • Conditions: AcOH/HCl (1:1), reflux, 24h

  • Yield: 84%

Amidation and Acylation

The amino group undergoes typical amine reactions while the ketone remains inert under mild conditions:

Reaction TypeReagentProductYieldNotes
AcetylationAcetic anhydrideN-Acetyl derivative89%Requires catalysis by DMAP
BenzoylationBenzoyl chlorideN-Benzoyl derivative76%Base: Et₃N, solvent: CH₂Cl₂

Notable limitation:

  • Bulky acylating agents (e.g., pivaloyl chloride) show <40% conversion due to steric hindrance from adjacent methyl groups .

Metal Complexation

The compound acts as a polydentate ligand:

Cu(II) Complex Formation

text
(3-Amino-...)methanone + CuCl₂ → [Cu(L)₂Cl]Cl
  • Stability constant (log β): 8.2 ± 0.3 (in MeOH/H₂O)

  • Geometry: Distorted square pyramidal (confirmed by XRD)

Biological implication :
These complexes show enhanced antimicrobial activity compared to the free ligand.

Oxidation Reactions

Controlled oxidation modifies the thiophene ring:

Oxidizing AgentConditionsProductOutcome
m-CPBACHCl₃, 0°CSulfoxide derivativeSelective S-oxidation
H₂O₂/HCOOH60°C, 4hSulfone derivativeComplete S-oxidation

Critical observation:
Sulfone formation increases water solubility by 15-fold but reduces membrane permeability.

Scientific Research Applications

  • Mechanism of Action

    • Detailed information on the mechanism of action is lacking. it likely interacts with specific cellular targets or pathways, influencing biological processes.
  • Comparison with Similar Compounds

    Comparison with Structural Analogs

    Substituent Variations on the Aromatic Ring

    Table 1: Substituent Effects on Phenyl Methanone Derivatives
    Compound Name Substituent(s) on Phenyl Molecular Formula Key Properties/Data Evidence ID
    Parent compound None (phenyl) C₁₆H₁₄N₂OS MW: 282.36; ChemSpider ID: 594990
    (3-Chlorophenyl) derivative 3-Cl C₁₆H₁₃ClN₂OS Increased lipophilicity; MDL: MFCD03015552
    (2,4-Dichlorophenyl) derivative 2,4-Cl₂ C₁₆H₁₂Cl₂N₂OS Enhanced halogen bonding potential; SMILES: CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=C(C=C(C=C3)Cl)Cl)N)C
    (4-Hydroxyphenyl) derivative (31) 4-OH C₁₅H₁₄N₂O₂S MP: 211–213°C; IR ν(OH): 3482 cm⁻¹; Solubility in polar solvents
    (4-Nitrophenyl) derivative 4-NO₂ C₁₆H₁₃N₃O₃S Electron-withdrawing group alters reactivity; MW: 327.36

    Key Observations :

    • Electron-withdrawing groups (e.g., Cl, NO₂) increase molecular weight and may enhance binding to hydrophobic pockets in biological targets .
    • Hydroxyl groups improve solubility in polar solvents (e.g., DMF or ethanol) due to hydrogen bonding .

    Core Heterocycle Modifications

    Table 2: Thieno[2,3-b]pyridine vs. Furo[2,3-b]pyridine Analogs
    Compound Name Core Heterocycle Molecular Formula Key Differences Evidence ID
    Parent compound Thieno[2,3-b]pyridine C₁₆H₁₄N₂OS Sulfur atom enhances aromatic stability and electron delocalization
    (4-Chlorophenyl furo analog) Furo[2,3-b]pyridine C₁₆H₁₃ClN₂O₂ Oxygen atom reduces electron density; potential for altered fluorescence properties

    Key Observations :

    • Sulfur vs. Oxygen: Thieno derivatives exhibit greater aromatic stability due to sulfur’s lower electronegativity, whereas furo analogs may show shifted UV/Vis absorption or fluorescence spectra .

    Bis-Thienopyridine Derivatives

    Table 3: Dimeric and Linked Analogs
    Compound Name Structure Molecular Formula Properties Evidence ID
    Bis-thienopyridine linked via phenyl (5a) Two thienopyridine cores connected via 1,4-phenylene C₄₀H₃₄N₄O₄S₂ MP: 230–231°C; Higher thermal stability due to extended conjugation
    Ethyl-substituted dimer () Bis-thienopyridine with ethyl groups C₃₀H₃₀N₄O₂S₂ Increased lipophilicity (MW: 542.71); Potential for enhanced receptor binding

    Key Observations :

    • Dimeric structures exhibit higher melting points and molecular weights, suggesting applications in materials science or as multivalent ligands .

    Spectral and Physical Properties

    Table 4: Spectroscopic Data Comparison
    Compound Name IR (NH/OH) ν (cm⁻¹) ¹H NMR Highlights Fluorescence Evidence ID
    Parent compound 3480 (NH₂) δ 2.49 (s, CH₃), 7.07–7.68 (Ar-H) Not reported
    (4-Hydroxyphenyl) derivative (31) 3482 (OH) δ 11.01 (s, OH); aromatic splitting due to -OH Solvent-dependent emission
    (3-Amino-4,5,6-trimethyl analog) (1) 3436 (NH₂) N/A Enhanced Stokes shift in non-polar solvents

    Key Observations :

    • Hydroxyl groups introduce distinct NMR signals (e.g., δ 11.01 for -OH) and solvent-dependent fluorescence .

    Biological Activity

    The compound (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone is part of a class of thienopyridine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its anti-tumor properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The compound features a thieno[2,3-b]pyridine core substituted with an amino group and a phenyl methanone moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.

    Anti-Tumor Activity

    Recent studies have highlighted the anti-tumor properties of thienopyridine derivatives, including the compound . For instance:

    • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values reported at 0.005 μM for A549 cells, indicating potent anti-cancer effects .
    • Colony formation assays revealed that the compound inhibited colony formation in A549 cells in a concentration-dependent manner, suggesting its potential to prevent tumor growth .
    • Wound healing assays indicated that it effectively inhibits the migration of cancer cells, further supporting its role as an anti-metastatic agent .

    The mechanisms underlying the biological activity of this compound can be summarized as follows:

    • Induction of Apoptosis : The compound has been shown to trigger apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
    • Metabolic Reprogramming : Research indicates that treatment with this compound alters the metabolic profile of cancer cells, shifting their metabolism from lipid to glucose utilization, which is critical for cancer cell survival and proliferation .
    • Inhibition of Cancer Stem Cells (CSCs) : The compound significantly reduces the fraction of CSCs in treated cell populations, which are often responsible for tumor recurrence and metastasis .

    Structure-Activity Relationship (SAR)

    The SAR studies reveal that modifications to the thieno[2,3-b]pyridine scaffold can enhance or diminish biological activity:

    • Substituents on the phenyl ring have been shown to impact potency; for example, specific electron-donating groups increase lipophilicity and improve binding affinity to target proteins .
    • The presence of an amino group at position 3 is critical for maintaining activity against various cancer cell lines .

    Case Studies

    Several case studies have documented the efficacy of thienopyridine derivatives in preclinical settings:

    • Study on Breast Cancer : A novel derivative exhibited higher potency against triple-negative breast cancer cell lines at nanomolar concentrations, demonstrating its potential as a therapeutic agent for difficult-to-treat cancers .
    • Neuroprotective Studies : Other derivatives have shown promise in inhibiting cholinesterases related to Alzheimer's disease, indicating a dual role in both oncology and neuropharmacology .

    Q & A

    What are the common synthetic routes for (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone, and how do reaction conditions influence yield?

    Classification: Basic Synthesis Methodology
    Answer:
    The compound is typically synthesized via heterocyclization of ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate precursors. Key steps include:

    • Gewald reaction for thienopyridine scaffold formation using cycloalkanones, sulfur, and nitriles .
    • Amidation or ketonization to introduce the phenyl methanone group, often employing coupling agents like EDCI/HOBt in anhydrous DMF .
      Yields vary with substituents and conditions. For example, method A (55 mg, 95% yield) and method B (35 mg, 65%) differ in solvent polarity and temperature .

    How can researchers optimize asymmetric synthesis or purification of this compound?

    Classification: Advanced Experimental Design
    Answer:
    Multi-response nonlinear optimization models (e.g., inscribed design) are effective for enantioselective synthesis. Key parameters include:

    ParameterOptimal ValueImpact on Yield/Enantioselectivity
    pH6.0Stabilizes biocatalysts
    Temperature29°CBalances enzyme activity/degradation
    Agitation Speed153 rpmEnhances substrate mixing
    Use chiral HPLC or capillary electrophoresis for purity assessment (>98% enantiomeric excess) .

    What spectroscopic and analytical techniques are critical for characterizing this compound?

    Classification: Basic Characterization
    Answer:

    • IR Spectroscopy : Confirm NH₂ (3286–3473 cm⁻¹) and C=O (1596 cm⁻¹) groups .
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.1–2.5 ppm) .
    • Elemental Analysis : Validate stoichiometry (e.g., C: 56.21% vs. calc. 56.15%) .

    How do structural modifications impact biological activity, and how can SAR studies be designed?

    Classification: Advanced Structure-Activity Relationship (SAR)
    Answer:

    • Substituent Effects :
      • Phenyl Ring Modifications : Electron-withdrawing groups (e.g., Br at 4-position) enhance antimicrobial activity (MIC: 2–8 µg/mL) .
      • Thienopyridine Core : Methyl groups at 4,6-positions improve metabolic stability .
    • Methodology :
      • Synthesize analogs (e.g., 4-chlorophenyl, 4-tolyl methanones) .
      • Test in vitro against Gram-positive bacteria (e.g., S. aureus) and eukaryotic cells for cytotoxicity .

    What contradictions exist in reported bioactivity data, and how can they be resolved?

    Classification: Advanced Data Analysis
    Answer:
    Discrepancies in antimicrobial efficacy may arise from:

    • Assay Variability : Differences in bacterial strains (ATCC vs. clinical isolates) .
    • Solubility : Use DMSO concentrations ≤1% to avoid false negatives .
    • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies .

    How can researchers address poor solubility or stability during biological assays?

    Classification: Advanced Formulation Challenges
    Answer:

    • Solubility Enhancement : Use cyclodextrin complexes or PEG-based nanoemulsions .
    • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

    What are the computational strategies for predicting ADMET properties of this compound?

    Classification: Advanced Drug Development
    Answer:

    • In Silico Tools :
      • SwissADME : Predict logP (2.8 ± 0.3) and CYP450 interactions .
      • ProTox-II : Estimate LD₅₀ (200–300 mg/kg) and hepatotoxicity risk .
    • Validation : Compare with in vitro Caco-2 permeability assays .

    How can researchers resolve discrepancies in elemental analysis or spectroscopic data?

    Classification: Advanced Analytical Troubleshooting
    Answer:

    • Elemental Analysis : Recalibrate instruments using certified standards (e.g., NIST SRM 934b) .
    • NMR Assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals in aromatic regions .

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